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Compound Name: Poly-L-lysine (hydrochloride)

Cat. No.: B10828307 Get Quote

Technical Support Center: Poly-L-lysine Coating
Issues
This guide provides troubleshooting advice and frequently asked questions (FAQs) for

researchers experiencing poor cell adhesion to Poly-L-lysine (PLL) coated glass coverslips.

Frequently Asked Questions (FAQs) &
Troubleshooting
Q1: Why are my cells not sticking to the PLL-coated coverslips?

Poor cell adhesion is a common issue with several potential causes. The problem can typically

be traced to one of three areas: the Poly-L-lysine solution and coating procedure, the

preparation of the glass coverslips, or the health and condition of the cells themselves. This

guide will walk you through troubleshooting each of these areas.

Section 1: Poly-L-lysine Solution & Coating Protocol
The effectiveness of the coating is highly dependent on the quality of the PLL solution and the

precision of the coating protocol.

Q2: Is my Poly-L-lysine solution prepared and stored correctly?

The preparation and storage of your PLL solution are critical for a successful coating.
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Concentration: A typical working concentration for PLL is between 0.01 mg/mL and 1 mg/mL,

with 0.1 mg/mL being the most common.[1][2][3] Stock solutions are often prepared at 1

mg/mL.[1]

Solvent: PLL should be dissolved in sterile, tissue culture grade water or a buffer like PBS or

Borate buffer (pH 8.4-8.5).[1][2][4]

Preparation & Sterility: Stock solutions can be diluted to the working concentration and then

sterile-filtered through a 0.22 µm filter.[1][2]

Storage and Stability: Undiluted PLL solution should be stored at 2-8°C.[3][5] The diluted,

working solution is stable for at least three months when stored at 2-8°C.[5][6][7] Discard the

solution if it becomes turbid or shows signs of bacterial growth.[5][7] It is also recommended

not to add fresh solution to a previously used diluted solution.[5][6][7]

Q3: Does the molecular weight (MW) of the Poly-L-lysine matter?

Yes, the molecular weight can influence adhesion. Higher molecular weight PLL (>300,000 Da)

provides more binding sites for cells compared to lower molecular weight versions (30,000-

70,000 Da).[3][8] However, lower MW PLL results in a less viscous solution that can be easier

to handle.[3] For best results, use a high MW PLL.[8]

Q4: My cells attach initially but then detach. What's happening?

This common problem can point to two main issues:

Cytotoxicity from Residual PLL: Free polyaminoacids are toxic to cells.[8] If the coverslips

are not washed thoroughly after coating, residual PLL can cause cells to die and detach.[9] It

is crucial to rinse the surface multiple times with sterile water or PBS after the incubation

step.[2][8]

Unstable Coating: The electrostatic bond between PLL and the glass can be disrupted,

especially in the presence of proteins from serum in the culture medium.[4] This can cause

the PLL to "ball up," leading to cell detachment.[4] Ensuring the coverslips are meticulously

clean before coating can improve the stability of the PLL layer.

Q5: Should I be using Poly-L-lysine or Poly-D-lysine?
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This depends on your cell type. Poly-L-lysine (PLL) is suitable for most applications, including

primary neurons and HEK293 cells.[10] However, some cell lines secrete proteases that can

digest the PLL coating over time.[3][10] In these cases, using the synthetic isomer Poly-D-

lysine (PDL) is recommended, as it is resistant to this enzymatic degradation.[3][10]

Section 2: Coverslip Preparation & Quality
The cleanliness and surface properties of the glass itself are fundamental for a uniform and

stable PLL coating.

Q6: Are my glass coverslips properly prepared for coating?

Even new coverslips can have dust or residues that interfere with coating.[11]

Cleaning: For best results, coverslips should be thoroughly cleaned before coating. An acid

wash using 1M HCl or nitric acid is a common and effective method.[4][8] This is often

followed by extensive rinsing with distilled water and sonication steps.[8][10]

Sterilization: After cleaning and before coating, coverslips must be sterilized. This can be

achieved by autoclaving or by exposing them to UV light in a cell culture hood for 20-30

minutes.[10][11]

Handling: Always handle clean and coated coverslips with forceps, touching only the edges

to avoid transferring oils or residues to the surface.[11]

Section 3: Cell Health & Culture Conditions
Even with a perfect coating, unhealthy cells or interfering substances in the media can prevent

attachment.

Q7: Could my cells be the reason for poor attachment?

Yes, the state of your cells is a critical factor.

Cell Health: Only healthy, viable cells will attach properly. Suboptimal growth conditions, high

passage numbers, or stress from thawing can all lead to poor adhesion.
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Over-Trypsinization: Exposing cells to trypsin for too long during passaging can strip away

the surface proteins (integrins) that are necessary for attachment.[12] The cells may need

time to regenerate these receptors before they can adhere.

Contamination: Mycoplasma is a common and often undetected contaminant that can alter

cell metabolism and interfere with attachment without causing turbidity in the media.[12]

Routine testing for mycoplasma is highly recommended. Bacterial or yeast contamination will

also prevent proper cell adhesion.[13]

Q8: Can components in my culture medium interfere with adhesion?

Yes, certain components can inhibit cell attachment.

Chelating Agents: Cell adhesion is dependent on divalent cations like Ca²⁺ and Mg²⁺.[12] If

your media contains residual EDTA from the cell detachment step, it can chelate these ions

and prevent cells from binding.[12] Ensure cells are washed thoroughly to remove any

trypsin/EDTA solution.

Serum: While serum contains factors that promote adhesion, its proteins can also compete

with cells for binding to the PLL surface.[4][14]

Quantitative Data Summary
The following table summarizes key quantitative parameters for Poly-L-lysine coating protocols

gathered from various sources. Optimal conditions should be determined for each specific cell

line and application.[3][15]
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Parameter Recommended Value(s) Source(s)

Molecular Weight (MW)

>70,000 Da. High MW

(>300,000 Da) recommended

for best results.

[3][8]

Stock Solution Conc. 1 mg/mL [1][8][10]

Working Solution Conc.

0.1 mg/mL (typical); range

from 0.01% to 0.1% (0.1 - 1

mg/mL)

[1][2][15]

Solvent
Sterile Water, PBS, or Borate

Buffer (pH 8.4)
[1][2][15]

Incubation Time

5 minutes to overnight. 1 hour

at room temperature is

common.

[1][2][6][8][15]

Incubation Temperature
Room Temperature (18-26°C)

or 37°C
[1][2][6]

Washing Steps

2-3 rinses with sterile water or

PBS is critical. Some protocols

recommend up to 10x.

[1][2][8][15]

Drying Time
At least 2 hours, or overnight,

in a sterile hood.
[1][2][15]

Storage of Coated Slips
Up to 3 months at 4°C,

protected from light and dust.
[1][10]

Experimental Protocols
Recommended Protocol for Poly-L-lysine Coating of
Glass Coverslips
This protocol synthesizes best practices for achieving a reliable and effective PLL coating.

Perform all sterile steps in a laminar flow hood.
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1. Coverslip Cleaning (Acid Wash - Optional but Recommended) a. Place glass coverslips in a

glass beaker. b. Add 1M HCl, ensuring all coverslips are submerged. Heat at 50-60°C for 4-16

hours.[8] c. Allow the solution to cool completely to room temperature. d. Carefully decant the

acid and rinse the coverslips extensively (at least 10 times) with sterile, tissue culture grade

water.[8] e. Rinse with 70% ethanol, followed by 95-100% ethanol.[8] f. Allow coverslips to air

dry completely in a sterile hood, resting on an edge.

2. Poly-L-lysine Solution Preparation a. Prepare a 0.1 mg/mL working solution of PLL by

diluting a stock solution (e.g., 1 mg/mL) in sterile, tissue culture grade water or PBS. b. Sterile

filter the working solution through a 0.22 µm syringe filter.[1][2]

3. Coating Procedure a. Using sterile forceps, place the clean, dry coverslips into the wells of a

sterile culture plate. b. Add a sufficient volume of the 0.1 mg/mL PLL working solution to

completely cover the surface of each coverslip (~500 µL for a 24-well plate).[1] c. Incubate for

at least 1 hour at room temperature.[1][2]

4. Washing and Drying a. Carefully aspirate the PLL solution from each well. b. Wash the

coverslips by adding sterile water or PBS to each well and then aspirating. Repeat this wash

step a minimum of three times to remove all residual PLL.[1][2][15] c. Let the coverslips dry

completely in the hood with the lid on, which may take at least 2 hours.[1][2][15]

5. Storage a. Once dry, the coated coverslips are ready for cell plating. b. For longer-term

storage, keep the sterile plate containing the coverslips sealed with paraffin film at 4°C for up to

3 months.[1][10]
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Caption: Troubleshooting workflow for poor cell adhesion on Poly-L-lysine coated coverslips.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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